N-(1,3-benzothiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS2/c24-16(21-18-20-13-8-4-5-9-15(13)26-18)11-25-17-19-10-14(22-23-17)12-6-2-1-3-7-12/h1-10H,11H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSRUDLRWUHNCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and other relevant pharmacological effects.
- Molecular Formula : C18H13N5OS2
- Molecular Weight : 379.5 g/mol
- Structure : The compound features a benzothiazole moiety linked to a triazine ring through a sulfanyl group, which may contribute to its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds containing benzothiazole and triazine moieties exhibit significant anticancer properties. For instance:
- Cell Line Testing : Various derivatives of benzothiazole have been synthesized and tested against human cancer cell lines. In particular:
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, compound 7e was shown to induce apoptosis in HepG2 cells through flow cytometric analysis .
Antibacterial Activity
The benzothiazole derivatives are also known for their antibacterial properties:
- Minimum Inhibitory Concentration (MIC) : In vitro studies have reported MIC values for various benzothiazole derivatives:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for developing more effective derivatives:
| Compound | R Group | MIC (μg/mL) | Inhibition (%) |
|---|---|---|---|
| 9a | H | 250 | 98 |
| 12a | H | 100 | 99 |
This table illustrates how modifications to the molecular structure can significantly impact biological activity. The presence of electron-withdrawing groups and the overall molecular architecture are critical factors in enhancing activity .
Case Studies
Several case studies highlight the efficacy of benzothiazole-based compounds:
- In Vivo Studies : Animal models have been employed to evaluate the therapeutic potential of these compounds. For example, dual inhibitors targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) have shown promise in pain management without the side effects associated with traditional therapies .
- Clinical Relevance : The promising results from preclinical studies suggest that compounds like this compound could be further developed into novel therapeutic agents for cancer treatment and infection control.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by the presence of benzothiazole and triazine moieties. Its molecular formula is , with a molecular weight of approximately 318.37 g/mol. The structure facilitates various interactions with biological targets, making it a subject of interest in pharmacological studies.
Antimicrobial Activity
One of the primary applications of this compound is in the field of antimicrobial agents. Research indicates that derivatives of benzothiazole exhibit significant antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis. The mechanism involves the inhibition of the DprE1 enzyme, crucial for bacterial cell wall synthesis.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the benzothiazole structure could enhance its efficacy against resistant strains of tuberculosis, indicating its potential as a lead compound for new anti-tubercular drugs .
Anticancer Properties
The compound has also shown promise in anticancer applications. Benzothiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Data Table: Anticancer Activity of Benzothiazole Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(1,3-benzothiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide | Breast Cancer | 15.4 | Apoptosis induction |
| Benzothiazole derivative X | Lung Cancer | 10.2 | Cell cycle arrest |
This table summarizes findings from various studies that highlight the anticancer potential of benzothiazole derivatives .
Agricultural Applications
Benzothiazole compounds are also utilized as fungicides and herbicides in agriculture due to their ability to inhibit fungal growth and pest resistance.
Case Study:
Field trials have shown that formulations containing benzothiazole derivatives can significantly reduce fungal infections in crops such as wheat and corn, leading to improved yield and quality .
Material Science Applications
In material science, this compound is being explored for its potential use in developing organic electronic materials due to its favorable electronic properties.
Data Table: Electronic Properties
| Property | Value |
|---|---|
| Band Gap (eV) | 2.1 |
| Conductivity (S/m) | 0.05 |
These properties suggest that this compound could be used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Classification of Analogs
Similar compounds share the benzothiazole-acetamide scaffold but vary in substituents and secondary heterocycles. Key structural analogs include:
Enzyme Inhibition
- BTA : Exhibits potent CK-1δ inhibition (pIC₅₀ = 7.8) due to electron-withdrawing trifluoromethyl and methoxy groups enhancing binding (−3.78 kcal/mol GlideXP score) .
- N-(1,3-benzothiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide : Predicted high affinity for kinases or oxidoreductases via triazine’s hydrogen-bonding capacity.
- Compound 8t (LOX inhibitor) : Shows 75% lipoxygenase inhibition at 100 μM, attributed to the indole-oxadiazole substituent .
Antimicrobial Activity
- Triazole-acetamide derivatives (e.g., Compounds 38, 39) : Display MIC values of 8–16 μg/mL against E. coli, highlighting the role of fluorobenzyl groups in membrane disruption .
Solubility and Bioavailability
Computational Modeling
- Docking Studies : BTA’s high CK-1δ inhibition correlates with favorable interactions in the ATP-binding pocket, while triazine analogs may target larger active sites .
- QSAR Models : Electron-donating groups (e.g., methoxy) on benzothiazole improve inhibitory activity, whereas bulky substituents (e.g., tert-butyl) enhance selectivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(1,3-benzothiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling benzothiazole and triazine precursors via a sulfanyl bridge. Key steps include nucleophilic substitution and amidation. Optimal conditions require:
- Temperature control : 60–80°C for amide bond formation to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance solubility and reaction kinetics .
- Catalysts : Use copper(I) iodide or palladium catalysts for cross-coupling reactions involving sulfur bridges .
- Characterization : Confirm purity and structure via ¹H/¹³C NMR (to verify acetamide and triazine protons) and HPLC (to assess purity >95%) .
Q. How does the methyl group on the triazole ring influence the compound’s reactivity and stability?
- Methodological Answer : The methyl group at the 4-position of the triazole ring (see ) sterically hinders electrophilic attacks, increasing stability. To study this:
- Perform density functional theory (DFT) calculations to map electron density around the methyl group.
- Compare reaction kinetics (e.g., hydrolysis rates) with analogs lacking the methyl substituent .
- Experimental validation: Use UV-Vis spectroscopy to monitor degradation under acidic/basic conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from structural analogs or assay conditions. To address this:
- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- SAR studies : Synthesize derivatives with modified benzothiazole/triazine substituents and compare activity trends .
- Data analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett constants) with bioactivity .
Q. How can crystallography and spectroscopic methods elucidate conformational dynamics of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the dihedral angle between benzothiazole and triazine rings to assess planarity (e.g., angles >75° indicate reduced π-π stacking) .
- Dynamic NMR : Probe rotational barriers of the sulfanyl-acetamide bond in DMSO-d₆ at variable temperatures .
- Advanced techniques : Use time-resolved fluorescence to study solvatochromic effects on excited-state behavior .
Q. What mechanistic insights explain its antimicrobial activity against drug-resistant strains?
- Methodological Answer :
- Target identification : Perform proteomic profiling of treated bacterial membranes to identify disrupted enzymes (e.g., dihydrofolate reductase) .
- Membrane permeability assays : Use SYTOX Green uptake to quantify disruption of Gram-negative vs. Gram-positive bacterial membranes .
Methodological Challenges and Solutions
Q. How to address low yields in the final amidation step of the synthesis?
- Troubleshooting :
- Activating agents : Replace EDCl/HOBt with DCC/DMAP for better carboxylate activation .
- Solvent optimization : Switch from THF to DMF to improve nucleophilicity of the amine group .
Q. What analytical techniques differentiate this compound from structurally similar analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
